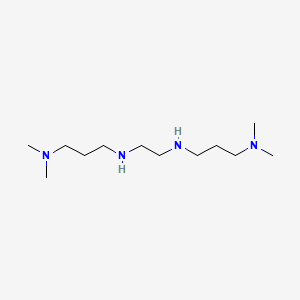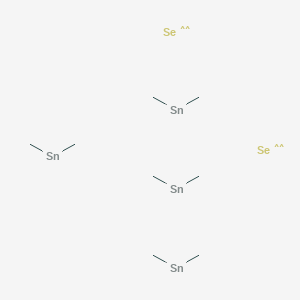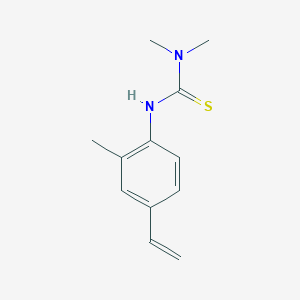
N'-(4-Ethenyl-2-methylphenyl)-N,N-dimethylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-Ethenyl-2-methylphenyl)-N,N-dimethylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Ethenyl-2-methylphenyl)-N,N-dimethylthiourea typically involves the reaction of 4-ethenyl-2-methylaniline with dimethylthiocarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N’-(4-Ethenyl-2-methylphenyl)-N,N-dimethylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
N’-(4-Ethenyl-2-methylphenyl)-N,N-dimethylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学研究应用
N’-(4-Ethenyl-2-methylphenyl)-N,N-dimethylthiourea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N’-(4-Ethenyl-2-methylphenyl)-N,N-dimethylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with proteins, potentially inhibiting their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
N,N-Dimethylthiourea: A simpler thiourea compound with similar chemical properties.
4-Ethenyl-2-methylaniline: The precursor used in the synthesis of N’-(4-Ethenyl-2-methylphenyl)-N,N-dimethylthiourea.
Thiourea: The parent compound of the thiourea class, known for its wide range of applications.
Uniqueness
N’-(4-Ethenyl-2-methylphenyl)-N,N-dimethylthiourea is unique due to the presence of both the ethenyl and dimethyl groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
63914-67-0 |
|---|---|
分子式 |
C12H16N2S |
分子量 |
220.34 g/mol |
IUPAC 名称 |
3-(4-ethenyl-2-methylphenyl)-1,1-dimethylthiourea |
InChI |
InChI=1S/C12H16N2S/c1-5-10-6-7-11(9(2)8-10)13-12(15)14(3)4/h5-8H,1H2,2-4H3,(H,13,15) |
InChI 键 |
ZIVVNZGPCPCHHG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C=C)NC(=S)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



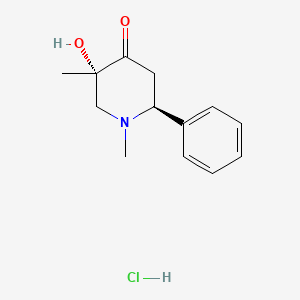
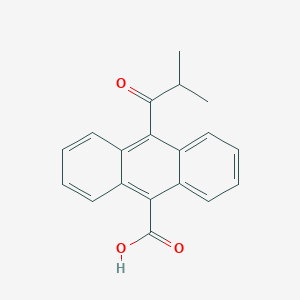
![6,6-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14485310.png)
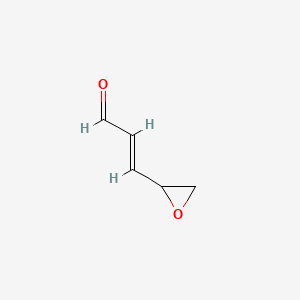
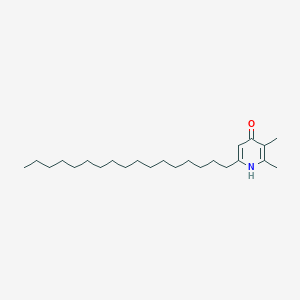
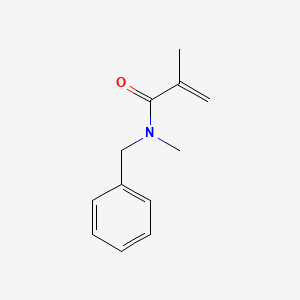
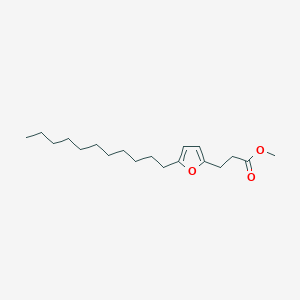
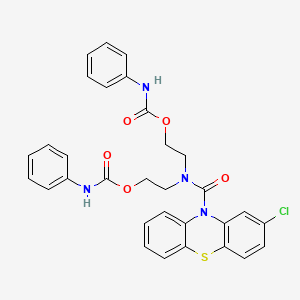
oxophosphanium](/img/structure/B14485371.png)
![2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14485376.png)
![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)
